molecular formula C15H29BrO2 B8744733 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN CAS No. 51795-88-1

2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN

Cat. No.: B8744733
CAS No.: 51795-88-1
M. Wt: 321.29 g/mol
InChI Key: CRFTXRBAGSTOLW-UHFFFAOYSA-N
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Description

2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN is an organic compound that features a bromodecyl chain attached to a tetrahydropyranyl ether group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to the stability of the tetrahydropyranyl ether under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN typically involves the reaction of 10-bromodecanol with dihydropyran in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Materials: 10-bromodecanol and dihydropyran.

    Catalyst: Acid catalyst such as p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the tetrahydropyranyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to enhance the reaction efficiency and facilitate catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The tetrahydropyranyl ether group can be oxidized to form carbonyl compounds.

    Deprotection Reactions: The tetrahydropyranyl ether group can be removed under acidic conditions to regenerate the free alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Deprotection: Acidic conditions using hydrochloric acid or p-toluenesulfonic acid in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or ketones from the tetrahydropyranyl ether group.

    Deprotection: Regeneration of the original alcohol from the tetrahydropyranyl ether.

Scientific Research Applications

2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for alcohols to prevent unwanted reactions during multi-step synthesis.

    Medicinal Chemistry: Employed in the synthesis of complex molecules for drug discovery and development.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: Used in the modification of biomolecules for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN primarily involves its role as a protecting group The tetrahydropyranyl ether group stabilizes the alcohol functionality, preventing it from participating in reactions until the protecting group is removed

Comparison with Similar Compounds

Similar Compounds

    10-Bromodecyl methyl ether: Similar structure but with a methyl ether group instead of a tetrahydropyranyl ether.

    10-Bromodecyl ethyl ether: Similar structure but with an ethyl ether group.

    10-Bromodecyl phenyl ether: Similar structure but with a phenyl ether group.

Uniqueness

2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN is unique due to the stability and versatility of the tetrahydropyranyl ether group. This group provides robust protection for alcohols under various reaction conditions, making it a valuable tool in organic synthesis.

Properties

CAS No.

51795-88-1

Molecular Formula

C15H29BrO2

Molecular Weight

321.29 g/mol

IUPAC Name

2-(10-bromodecoxy)oxane

InChI

InChI=1S/C15H29BrO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-14H2

InChI Key

CRFTXRBAGSTOLW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 100 g 1-bromodecan-10-ol, 2.1 g bis(trimethylsilyl)sulphate, 43 g 3,4-dihydro-2H-pyran and 500 ml dichloromethane is stirred for 6 hours at room temperature. Several drops of pyridine are added and the reaction mixture evaporated down. The residue is purified by column chromatography on silica gel using hexane/ethyl acetate (1/1 v/v) as eluent to yield 58 g of 1-bromo-10-[tetrahydropyranyloxy]decane.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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